N-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyridine ring, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, including cyanoacetylation and cyclization reactions. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may utilize more efficient methods such as ultrasonically assisted N-cyanoacylation. This method offers advantages like reduced reaction time, higher yields, and purities compared to conventional heating methods . The use of ultrasonication accelerates reactions by forming hot spot regions through the implosive collapse of bubbles in liquids, thereby increasing the local temperature within the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The active hydrogen on C-2 of the cyanoacetamide moiety can participate in various condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine as a basic catalyst, phenacyl bromide for cyclization, and various alkylating agents . Reaction conditions often involve boiling ethanol or other solvents to facilitate the desired transformations .
Major Products Formed
Major products formed from these reactions include pyrrole derivatives, N-substituted 2-pyridone derivatives, and other heterocyclic compounds .
Scientific Research Applications
N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in redox processes and form stable complexes with various biomolecules . This interaction can modulate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4,6-dimethyl-2-pyridone: Shares a similar pyridine ring structure and exhibits comparable biological activities.
2-Chloro-4,6-dimethylpyridine-3-carbonitrile: Another derivative with similar reactivity and applications.
Uniqueness
N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE stands out due to its unique combination of a pyridine ring, a pyrazole ring, and a carboxamide group. This structure enhances its chemical reactivity and potential for forming diverse heterocyclic compounds, making it a valuable compound in various scientific fields .
Properties
Molecular Formula |
C25H21N5O2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-5-methyl-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C25H21N5O2/c1-16-14-17(2)29(25(32)21(16)15-26)28-24(31)22-18(3)30(20-12-8-5-9-13-20)27-23(22)19-10-6-4-7-11-19/h4-14H,1-3H3,(H,28,31) |
InChI Key |
TVFDXESJCLAKKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1NC(=O)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C)C#N)C |
Origin of Product |
United States |
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